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molecular formula C8H6FNO2 B8403053 2-Fluoro-1-isocyanato-4-methoxybenzene

2-Fluoro-1-isocyanato-4-methoxybenzene

Cat. No. B8403053
M. Wt: 167.14 g/mol
InChI Key: GMKHEFJLKRCGQC-UHFFFAOYSA-N
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Patent
US05262390

Procedure details

To a solution of 13.75 g (0.0967 mole) of 2-fluoro-4-methoxyaniline in 120 mL of toluene was slowly added over a period of 30 minutes a solution of 19.13 g (0.0967 mole) of trichloromethyl chloroformate in 30 mL of toluene. During the addition the temperature rose to 35° C. The reaction mixture was stirred without external heating for 30 minutes and then heated at reflux for approximately 17 hours. At the end of this time all of the solvent was removed by distillation, leaving 2-fluoro-4-methoxyphenyl isocyanate as a purple liquid, which was used immediately in Step D.
Quantity
13.75 g
Type
reactant
Reaction Step One
Quantity
19.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:12](OC(Cl)(Cl)Cl)=[O:13]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:3]=1[N:4]=[C:12]=[O:13]

Inputs

Step One
Name
Quantity
13.75 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)OC
Name
Quantity
19.13 g
Type
reactant
Smiles
ClC(=O)OC(Cl)(Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition the temperature
CUSTOM
Type
CUSTOM
Details
rose to 35° C
TEMPERATURE
Type
TEMPERATURE
Details
without external heating for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for approximately 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
At the end of this time all of the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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